2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)oxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H |
InChI Key |
AAWISMLKIAVUHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine Dihydrochloride
General Synthetic Strategy
The synthesis of This compound typically involves the following key steps:
- Formation of the oxane (tetrahydropyran) ring functionalized with an amine group at the 3-position.
- Introduction of the 1-methylimidazol-2-yl substituent at the 2-position of the oxane ring.
- Conversion to the dihydrochloride salt by treatment with hydrochloric acid.
A common approach involves nucleophilic ring-opening or cyclization reactions starting from epoxide or oxirane derivatives bearing the imidazole substituent, followed by amination and salt formation.
Specific Synthetic Routes
Cyclization via Epoxide Ring Opening
One established method involves the reaction of 1-methylimidazole with an oxirane derivative under acidic conditions to generate the oxane ring system. The procedure can be summarized as:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1-Methylimidazole + epoxide (oxirane) | Nucleophilic attack of imidazole nitrogen on epoxide carbon, ring-opening |
| 2 | Acidic cyclization (e.g., HCl) | Formation of the tetrahydropyran (oxane) ring bearing the imidazole substituent |
| 3 | Treatment with excess HCl | Formation of dihydrochloride salt of the amine |
This method benefits from mild reaction conditions and good regioselectivity, yielding the desired oxan-3-amine scaffold functionalized with the imidazole ring.
Reductive Amination and Functional Group Transformations
Alternative approaches reported in related heterocyclic syntheses involve:
- Reduction of ester or aldehyde intermediates to alcohols using sodium borohydride.
- Oxidation of alcohols to aldehydes using Dess–Martin periodinane.
- Reductive amination with amines in the presence of sodium triacetoxyborohydride to install the amine functionality.
While these methods have been applied to structurally related heterocycles, they offer a framework adaptable to the synthesis of 2-(1-methylimidazol-2-yl)oxan-3-amine derivatives.
Reaction Conditions and Optimization
Typical Reaction Conditions
| Reaction Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Epoxide ring opening | 1-Methylimidazole, acidic medium (HCl, pH ~1-3) | Temperature: room temp to 60 °C |
| Cyclization | Acid catalysis (HCl or other mineral acids) | Promotes ring closure to oxane |
| Salt formation | Excess HCl in aqueous or alcoholic solvent | Ensures complete protonation of amine groups |
Industrial Scale Considerations
- Use of continuous flow reactors to control exothermic reactions and improve reproducibility.
- Optimization of reaction time and temperature to maximize yield and minimize by-products.
- Purification typically involves crystallization of the dihydrochloride salt for enhanced stability and handling.
Analytical Data and Characterization
The compound is characterized by:
- Molecular formula: C8H13N3O (free base), with dihydrochloride salt formation.
- Molecular weight: Approximately 167.21 g/mol (free base).
- Spectroscopic data: Confirmed by NMR, IR, and mass spectrometry to verify the imidazole and oxane ring integrity and amine substitution.
Reaction Mechanism Insights
The key mechanistic feature is the nucleophilic attack of the imidazole nitrogen on an electrophilic carbon of an oxirane ring, leading to ring opening and subsequent ring closure to form the tetrahydropyran (oxane) ring. Acid catalysis facilitates protonation of the epoxide oxygen, increasing electrophilicity and promoting cyclization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is a chemical compound featuring an imidazole ring fused with an oxane (tetrahydropyran) ring. It has potential applications across chemistry, biology, medicine, and industry.
Chemical Information:
- Molecular Formula:
- Molecular Weight: 254.16 g/mol
- CAS Number: 1822499-67-1
Scientific Research Applications
This compound is a compound with diverse applications in scientific research.
Chemistry: It serves as a building block in synthesizing complex molecules. The preparation method typically involves cyclization of precursors, such as reacting 1-methylimidazole with an oxirane derivative under acidic conditions to form the oxane ring, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods optimize yield and purity, often using continuous flow reactors and automated systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Studies indicate that imidazole derivatives exhibit antimicrobial activity against various bacterial strains, suggesting its potential in treating infections caused by resistant bacteria.
Medicine: It is investigated for potential use in drug development, particularly for its ability to interact with biological targets. Research indicates the neuroprotective potential of imidazole derivatives, with studies showing that certain imidazole compounds could activate adenosinergic pathways, which are crucial for neuroprotection in models of neurodegenerative diseases, suggesting it may promote neuronal survival under stress conditions.
Industry: It is utilized in developing new materials and as a catalyst in various chemical reactions.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or peracids.
- Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
- Substitution: The amine group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with other dihydrochloride salts containing heterocyclic amines. Below is a detailed analysis of key analogs:
Structural and Functional Analogues
Table 1: Comparison of Key Features
Key Observations:
Heterocyclic Diversity: The target compound’s oxane ring distinguishes it from analogs with tetrahydrofuran (e.g., Entry 2 in Table 1) or piperazine (e.g., levocetirizine) rings. Oxane’s larger ring size may influence conformational flexibility and binding affinity in biological targets . Imidazole vs.
Amine Functionalization :
- The primary amine in the target compound contrasts with secondary/tertiary amines in analogs like S-methyl-L-thiocitrulline. This difference impacts reactivity (e.g., acylation, Schiff base formation) and pharmacokinetics .
Pharmacological Potential: While levocetirizine (Entry 5) is a clinically validated antihistamine, the target compound’s imidazole-oxane scaffold may align with kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, given the prevalence of imidazole in such drug classes .
Biological Activity
2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, with the CAS number 1822499-67-1, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C₉H₁₇Cl₂N₃O
- Molecular Weight : 254.16 g/mol
- CAS Number : 1822499-67-1
Antimicrobial Properties
Recent studies have indicated that imidazole derivatives exhibit antimicrobial activity. For instance, compounds similar to 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine have shown effectiveness against various bacterial strains. These findings suggest that this compound may possess similar properties, potentially making it useful in treating infections caused by resistant bacteria.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of imidazole derivatives. A study demonstrated that certain imidazole compounds could activate adenosinergic pathways, which are crucial for neuroprotection in models of neurodegenerative diseases. This suggests that this compound may have similar effects, promoting neuronal survival under stress conditions.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has been suggested through studies on related compounds. For example, imidazole-based drugs have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential role for this compound in managing inflammatory disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of imidazole derivatives; found significant inhibition of bacterial growth. |
| Study 2 | Explored neuroprotective effects in animal models; showed reduced neuronal loss and improved cognitive function with imidazole treatment. |
| Study 3 | Analyzed anti-inflammatory properties; demonstrated decreased levels of TNF-alpha and IL-6 in treated cells. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving imidazole precursors and oxane derivatives. For example, refluxing 1-methylimidazole with a suitably functionalized oxane intermediate in acetic acid under inert conditions (e.g., nitrogen) is a common approach . Purification typically involves recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane gradient). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or regioisomers .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d6 or D2O (due to hydrochloride salt solubility) resolve the imidazole and oxane proton environments. DEPT-135 confirms carbon types .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) is ideal for absolute stereochemical assignment. Crystals are grown via vapor diffusion (e.g., ethanol/water mixtures). Hydrogen bonding between the amine group and chloride counterions is a key structural feature to analyze .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodology : Store under inert atmosphere (argon) at -20°C in amber vials to prevent hygroscopic degradation. For aqueous solutions, use pH 4-5 buffers to minimize amine hydrolysis. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation (analogous to imidazole derivatives in ).
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Methodology : Racemic mixtures (e.g., rac-(2R,3R) configurations in ) require chiral separation via HPLC (Chiralpak IA/IB columns) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones). Circular dichroism (CD) spectroscopy or Mosher’s ester analysis confirms enantiopurity .
Q. What strategies mitigate solubility limitations in biological assays?
- Methodology : Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. For in vitro studies, prepare stock solutions in 0.1 M HCl (pH ~2) and dilute into PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS) .
Q. How can researchers validate target engagement in enzymatic or receptor-binding studies?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) of the compound at varying concentrations .
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodology :
- Purity Reassessment : Verify compound integrity via LC-MS post-assay. Degradation products (e.g., free imidazole) may interfere with results .
- Metabolite Screening : Use hepatic microsomes or LC-HRMS to identify active/inactive metabolites. Adjust dosing regimens to account for rapid clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
